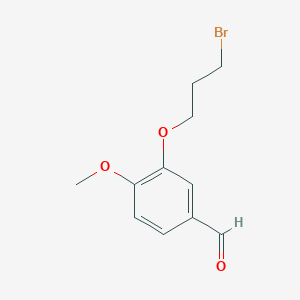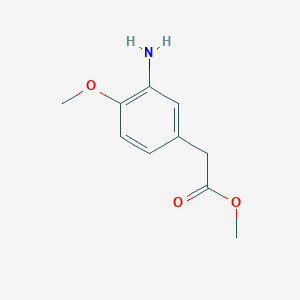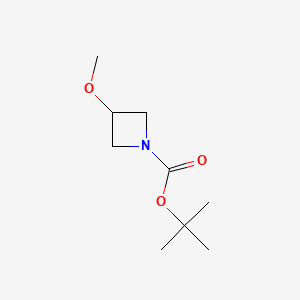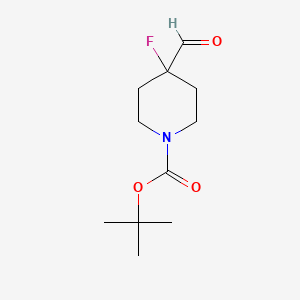
4-(ピリジン-4-イル)ピリミジン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen atoms in the rings makes it a versatile molecule for various chemical reactions and biological activities.
科学的研究の応用
4-(Pyridin-4-yl)pyrimidin-2-ol has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and cytotoxic agent. It has shown promising results in inhibiting certain cancer cell lines.
Biological Studies: Due to its structural similarity to nucleotides, it is used in studies related to DNA and RNA interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
It’s known that pyrimidine derivatives, which include this compound, have been associated with diverse biological activities . They have shown potential as inhibitors of certain protein kinases , which play crucial roles in cellular processes such as cell division and signal transduction.
Mode of Action
It’s known that many pyrimidine derivatives exert their effects by interacting with their targets and causing changes in their function . For instance, they can inhibit the activity of certain enzymes, leading to alterations in biochemical pathways .
Biochemical Pathways
It’s known that pyrimidine derivatives can impact various pathways, depending on their specific targets . For instance, if they inhibit protein kinases, they could affect pathways related to cell division and signal transduction .
Result of Action
Some pyrimidine derivatives have exhibited anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These effects would result from the compound’s interactions with its targets and the subsequent changes in cellular functions .
生化学分析
Biochemical Properties
4-(Pyridin-4-yl)pyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with protein kinases, which are crucial for regulating cellular processes. The nature of these interactions often involves the binding of 4-(Pyridin-4-yl)pyrimidin-2-ol to the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
The effects of 4-(Pyridin-4-yl)pyrimidin-2-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, 4-(Pyridin-4-yl)pyrimidin-2-ol can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 4-(Pyridin-4-yl)pyrimidin-2-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, 4-(Pyridin-4-yl)pyrimidin-2-ol has been found to inhibit certain protein kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with DNA or RNA .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Pyridin-4-yl)pyrimidin-2-ol in laboratory settings have been studied extensively. Over time, this compound exhibits stability, but it can undergo degradation under certain conditions. Long-term studies have shown that 4-(Pyridin-4-yl)pyrimidin-2-ol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-(Pyridin-4-yl)pyrimidin-2-ol vary with dosage. At lower doses, it can have beneficial effects, such as enhancing cellular function and promoting healthy metabolism. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range for its safe and effective use.
Metabolic Pathways
4-(Pyridin-4-yl)pyrimidin-2-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall bioavailability and efficacy of 4-(Pyridin-4-yl)pyrimidin-2-ol.
Transport and Distribution
The transport and distribution of 4-(Pyridin-4-yl)pyrimidin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by ABC transporters, influencing its intracellular concentration .
Subcellular Localization
4-(Pyridin-4-yl)pyrimidin-2-ol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that 4-(Pyridin-4-yl)pyrimidin-2-ol reaches its intended targets within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in ethanol under reflux conditions for about 18 hours . Another method involves the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the desired compound .
Industrial Production Methods: While specific industrial production methods for 4-(Pyridin-4-yl)pyrimidin-2-ol are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include using continuous flow reactors and optimizing reaction conditions to increase yield and purity.
化学反応の分析
Types of Reactions: 4-(Pyridin-4-yl)pyrimidin-2-ol undergoes various types of chemical reactions, including:
Aromatic Nucleophilic Substitution: The compound can react with pentafluoro- and pentachloropyridines, where the pyridin-4-ol moiety attacks the nitrogen atom.
Oxidation and Reduction:
Common Reagents and Conditions:
Bases: Sodium hydroxide is commonly used in the synthesis of this compound.
Solvents: Ethanol is frequently used as a solvent for the reactions.
Catalysts: Hydrogenation reactions may require catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions include various substituted pyrimidines and pyridines, depending on the specific reaction conditions and reagents used.
類似化合物との比較
4-Substituted Phenyl-6-(pyridin-2-yl)pyrimidin-2-ol: These compounds share a similar structure but differ in the substitution pattern on the phenyl ring.
4-Substituted Phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol: These compounds have a thiol group instead of a hydroxyl group, which can significantly alter their chemical and biological properties.
Uniqueness: 4-(Pyridin-4-yl)pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This dual-ring structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
IUPAC Name |
6-pyridin-4-yl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJIACQDLVAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629493 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208936-44-1 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)


![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)


